![molecular formula C10H22N4O2 B11718001 N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)
N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-{[3-(dimetilamino)propil]amino}propil)-2-(hidroxímino)acetamida es un compuesto orgánico complejo con una estructura única que incluye tanto grupos funcionales amina como oxima
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3-{[3-(dimetilamino)propil]amino}propil)-2-(hidroxímino)acetamida típicamente involucra la reacción de 3-(dimetilamino)propilamina con un derivado de oxima adecuado. Las condiciones de reacción a menudo incluyen el uso de solventes como acetonitrilo o agua, y pueden requerir la presencia de catalizadores o condiciones específicas de pH para facilitar la reacción .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para mayores rendimientos y pureza. Se pueden emplear técnicas como reactores de flujo continuo y métodos avanzados de purificación como la cromatografía para garantizar la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3-{[3-(dimetilamino)propil]amino}propil)-2-(hidroxímino)acetamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima en una amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en los grupos amina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Las condiciones de reacción pueden variar dependiendo del producto deseado, pero a menudo involucran temperaturas controladas y niveles de pH .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de amina, óxidos y compuestos sustituidos, dependiendo de los reactivos y condiciones específicos utilizados .
Aplicaciones Científicas De Investigación
N-(3-{[3-(dimetilamino)propil]amino}propil)-2-(hidroxímino)acetamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Investigado por su posible papel en las vías bioquímicas y como una sonda para estudiar las actividades enzimáticas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N-(3-{[3-(dimetilamino)propil]amino}propil)-2-(hidroxímino)acetamida involucra su interacción con dianas moleculares específicas, como enzimas o receptores. Los grupos amina y oxima del compuesto le permiten formar complejos estables con estas dianas, modulando su actividad y provocando varios efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- N-(3-(dimetilamino)propil)oleamida
- N-(3-(dimetilamino)propil)metacrilamida
- Clorhidrato de 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC)
Singularidad
N-(3-{[3-(dimetilamino)propil]amino}propil)-2-(hidroxímino)acetamida es única debido a su combinación de grupos funcionales amina y oxima, que confieren reactividad química y actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones para las que los compuestos similares pueden no ser adecuados .
Propiedades
Fórmula molecular |
C10H22N4O2 |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
(2E)-N-[3-[3-(dimethylamino)propylamino]propyl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C10H22N4O2/c1-14(2)8-4-6-11-5-3-7-12-10(15)9-13-16/h9,11,16H,3-8H2,1-2H3,(H,12,15)/b13-9+ |
Clave InChI |
DDHXMDITSNVXAI-UKTHLTGXSA-N |
SMILES isomérico |
CN(C)CCCNCCCNC(=O)/C=N/O |
SMILES canónico |
CN(C)CCCNCCCNC(=O)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


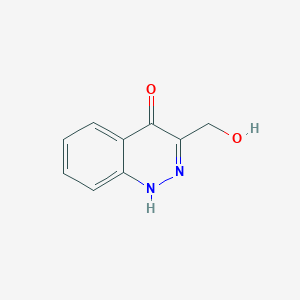
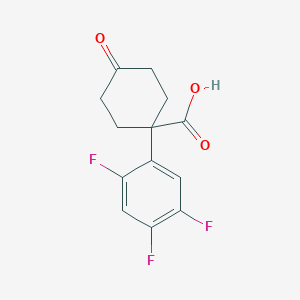

![5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
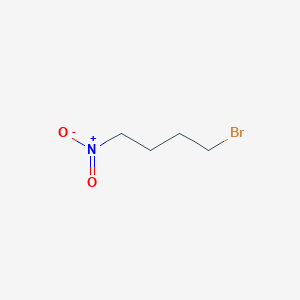

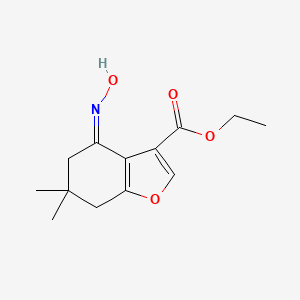



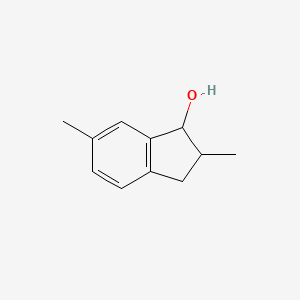
![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)
